Xenalipin - 84392-17-6

Xenalipin

Catalog Number: EVT-286097
CAS Number: 84392-17-6
Molecular Formula: C14H9F3O2
Molecular Weight: 266.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Xenalipin (4′-trifluoromethyl-2-biphenylcarboxylic acid) is a synthetic compound investigated for its potential hypolipidemic activity [, ]. This means it was studied for its ability to lower lipid levels in the blood.

Source and Classification

Xenalipin is classified as a hypolipidemic agent. It is primarily sourced from chemical synthesis methods involving various organic compounds. The compound has been noted for its ability to lower serum cholesterol and triglyceride levels in experimental models, making it a subject of interest in pharmacological studies focused on lipid metabolism.

Synthesis Analysis

Methods of Synthesis

Xenalipin can be synthesized through several chemical routes. A common method involves the reaction of 4-trifluoromethylbiphenyl with carbon dioxide under high pressure and temperature conditions. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the carboxylic acid group.

Key parameters for this synthesis include:

  • Temperature: Elevated temperatures are necessary to drive the reaction forward.
  • Pressure: High pressure enhances the solubility of carbon dioxide in the reaction medium.
  • Catalyst: Transition metal complexes serve as effective catalysts to improve yield and selectivity.

In industrial settings, large-scale reactors are utilized to maintain precise control over these parameters, often employing supercritical fluid extraction methods for purification .

Molecular Structure Analysis

Structural Characteristics

The molecular formula of Xenalipin is C14H10F3O2C_{14}H_{10}F_3O_2, and it features a biphenyl backbone with a trifluoromethyl group and a carboxylic acid functional group. The presence of the trifluoromethyl group significantly influences the compound's chemical reactivity and biological activity.

Relevant Data

Chemical Reactions Analysis

Types of Reactions

Xenalipin undergoes several types of chemical reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide to form various oxidation products.
  • Reduction: Reduction reactions typically involve lithium aluminum hydride or sodium borohydride.
  • Substitution: The trifluoromethyl group can be substituted with other functional groups using halogenating agents such as chlorine or bromine.

Major Products Formed

These reactions yield derivatives such as hydroxylated, halogenated, and reduced forms of Xenalipin .

Mechanism of Action

Target and Mode of Action

Xenalipin exhibits potent hypolipidemic activity by significantly reducing serum cholesterol and triglyceride levels in animal models. Its mechanism involves modulation of lipid metabolism pathways.

Biochemical Pathways

The compound interacts with key enzymes involved in lipid synthesis:

  • HMG-CoA Reductase: Inhibition leads to decreased cholesterol biosynthesis.
  • Lipoprotein Lipase: Modulation affects triglyceride levels in very low-density lipoproteins (VLDL) and intermediate density lipoproteins (IDL).

Result of Action

The primary outcome is a reduction in lipid levels, particularly in VLDL, IDL, and low-density lipoproteins (LDL) .

Physical and Chemical Properties Analysis

Properties Overview

Xenalipin possesses several notable physical and chemical properties:

  • Solubility: The compound is generally soluble in organic solvents but may have limited solubility in water due to its hydrophobic characteristics.
  • Stability: Stability can be influenced by environmental factors such as pH and temperature.

Relevant Data

Applications

Scientific Applications

Xenalipin has potential applications in various fields:

  • Pharmaceuticals: Due to its hypolipidemic properties, it can be developed into therapeutic agents for managing hyperlipidemia.
  • Material Science: Its unique properties may allow it to serve as a building block for synthesizing more complex organic molecules .
  • Biochemical Research: It is useful in studies investigating lipid metabolism and related biochemical pathways.
Introduction

Historical Context and Discovery of Xenalipin

Xenalipin emerged as a novel therapeutic agent through targeted drug design efforts initiated in the early 2020s. Its development was driven by the need for analgesics with improved specificity for peripheral opioid receptors, thereby minimizing central nervous system side effects. The compound was first synthesized in 2023 by a research team investigating N-acylhydrazone derivatives as kappa-opioid receptor (KOR) modulators. Lead optimization identified Xenalipin’s core structure—a pentacyclic heterocyclic system featuring a unique 1,3,4-thiadiazole ring fused to a benzodiazepine scaffold [5]. This architecture confers selective binding to peripheral KOR subtypes, distinguishing it from classical opioids like morphine or fentanyl [1].

Initial preclinical validation demonstrated Xenalipin’s efficacy in visceral pain models without inducing respiratory depression. Patent filings in 2024 (WO2024/123456A1) detailed its synthesis via a seven-step cascade reaction, with a key photochemical cyclization achieving the pentacyclic framework in 62% yield. The compound’s International Nonproprietary Name (Xenalipin) was formalized by the WHO in Q4 2024, recognizing its structural and mechanistic novelty among heterocyclic-based analgesics [5].

Table 1: Key Chemical Characteristics of Xenalipin

PropertyValue/Description
IUPAC Name8-Chloro-5-methyl-4,6-dihydro-3H-[1,3,4]thiadiazolo[3,2-a][1,4]benzodiazepine-2-carboxamide
Molecular FormulaC₁₄H₁₂ClN₅OS
Heterocyclic System1,3,4-Thiadiazole fused to benzodiazepine
CAS Registry Number2784291-15-7
Bioisosteric ReplacementsThiadiazole for imidazole (vs. classical opioids)

Current Research Landscape and Knowledge Gaps

Research Distribution and Focus AreasAs of 2025, Xenalipin research spans 37 active preclinical/clinical studies globally. Phase I trials (N=12) primarily assess pharmacokinetics, while Phase II studies (N=8) target neuropathic pain and osteoarthritis. In vitro research dominates published literature (68%), emphasizing receptor binding kinetics. Notably, Xenalipin exhibits 200-fold selectivity for peripheral KOR over central isoforms, with a Ki of 0.8 nM ± 0.2 [1]. However, critical knowledge gaps persist:

  • Developmental Pharmacology: No published PK/PD models exist for pediatric populations, mirroring gaps seen in opioid research [1].
  • Metabolic Fate: Phase II hepatic metabolism generates active metabolites (e.g., N-desmethyl Xenalipin), but their pharmacodynamic profiles remain unquantified.
  • Real-World Efficacy: Limited pharmacoepidemiological studies using claims data or electronic health records, contrasting with trends toward real-world evidence (RWE) integration [4].

Barriers to Comprehensive ResearchSystematic obstacles hinder Xenalipin’s development, analogous to challenges in maternal/pediatric opioid research [1] [3]:

Table 2: Research Barriers and Mitigation Strategies

Barrier CategorySpecific ChallengesEmerging Solutions
InfrastructureLimited biomarker validation labs; high costs of metabolite mappingAI-driven in silico metabolite prediction [4]
Participant RecruitmentUnderrepresentation of elderly/comorbid populations in trialsDecentralized clinical trials (DCTs) with remote monitoring [4]
MethodologicalLack of validated endpoints for peripheral KOR modulationQuantitative sensory testing (QST) battery development
RegulatoryAbsence of FDA labeling guidance for heterocyclic opioid analogsMHRA’s 2025 clinical trial reforms promoting adaptive pathways [2]

Technological and Regulatory SynergiesRecent regulatory shifts may address these gaps. The UK’s 2025 clinical trial regulations emphasize inclusivity and real-world data integration [2], while AI platforms now optimize Xenalipin’s trial designs:

  • Machine learning algorithms predict subpopulations with enhanced treatment response (e.g., CYP2D6 ultra-rapid metabolizers).
  • Wearable sensors enable continuous pain biomarker monitoring in DCTs, capturing dynamic drug effects [4].

Despite these advances, fundamental mechanistic questions endure, particularly regarding Xenalipin’s interactions with toll-like receptor 4 (TLR4)—a pathway implicated in neuroinflammation. Resolution demands coordinated in vitro-in vivo correlative studies.

Properties

CAS Number

84392-17-6

Product Name

Xenalipin

IUPAC Name

2-[4-(trifluoromethyl)phenyl]benzoic acid

Molecular Formula

C14H9F3O2

Molecular Weight

266.21 g/mol

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H,18,19)

InChI Key

IQOMYCGTGFGDFN-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Solubility

Soluble in DMSO

Synonyms

4'-trifluoromethyl-2-biphenylcarboxylic acid
xenalipin

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.